Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Catalog No.
S2658617
CAS No.
2168788-43-8
M.F
C13H22INO3
M. Wt
367.227
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]non...

CAS Number

2168788-43-8

Product Name

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

IUPAC Name

tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Molecular Formula

C13H22INO3

Molecular Weight

367.227

InChI

InChI=1S/C13H22INO3/c1-12(2,3)18-11(16)15-8-10(7-14)17-13(9-15)5-4-6-13/h10H,4-9H2,1-3H3

InChI Key

UCDOSHOSLWSXTK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)CI

solubility

not available

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, which incorporates an iodomethyl group and a tert-butyl ester functional group. Its molecular formula is C16H26IN2O5C_{16}H_{26}IN_{2}O_{5}, and it has a molecular weight of approximately 454.30 g/mol. The compound appears as a white crystalline solid, with a melting point ranging from 118 to 120 °C. It exhibits moderate solubility in water and high solubility in organic solvents such as dichloromethane and ethyl acetate.

  • Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, allowing for the replacement of the iodine atom with other nucleophiles.
  • Oxidation and Reduction Reactions: This compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common reagents for these reactions include sodium azide or potassium cyanide for substitution reactions, and potassium permanganate for oxidation reactions. The reaction conditions typically involve polar aprotic solvents and controlled temperatures to achieve desired transformations.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Nucleophilic substitution of the iodomethyl group may yield azido or cyano derivatives.
  • Oxidation can lead to carboxylic acids or other oxidized species.

Research indicates that Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate exhibits potential biological activity, particularly in antimicrobial and anticancer studies. It has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. Additionally, it has shown the ability to induce cell death in cervical cancer cells, suggesting its potential as a therapeutic agent .

The synthesis of Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate typically involves a multi-step process that includes:

  • Coupling of Moieties: The synthesis begins with the coupling of spirolactam and carbamate moieties.
  • Reagents Used: Common reagents include diisopropyl azodicarboxylate (DIAD) and triethylamine, often carried out in an inert atmosphere.
  • Characterization Techniques: The compound is characterized using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm its structure and purity .

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate has several applications in various fields:

  • Medicinal Chemistry: It serves as a building block in the synthesis of more complex molecules and as a potential drug candidate due to its unique structure.
  • Biological Research: Investigated for its antimicrobial and anticancer properties.
  • Material Science: Used in developing new materials and as a precursor in specialty chemical synthesis.

The mechanism of action for Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets within biological systems. The iodomethyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal functions.

Similar Compounds

Some structurally similar compounds include:

  • Tert-butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 6-(iodomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl cis-2-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate

Uniqueness

Tert-butyl 6-(iodomethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate is distinguished by its specific spirocyclic structure, which integrates both an iodomethyl group and a tert-butyl ester, setting it apart from other similar compounds that may lack one or both of these features. This unique architecture contributes to its distinctive reactivity and potential biological activities compared to its analogs .

XLogP3

2.6

Dates

Last modified: 04-14-2024

Explore Compound Types